molecular formula C7H5BrClN3 B13010545 2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine

2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13010545
M. Wt: 246.49 g/mol
InChI Key: PBGKMQKIXKCGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .

Preparation Methods

The synthesis of 2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The synthetic route includes:

Chemical Reactions Analysis

2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.

    Medicine: Due to its biological activities, it is a potential candidate for drug discovery and development, particularly in the treatment of diseases such as cancer and infections.

    Industry: It is used in the synthesis of dyes, catalysts, and other organic materials.

Mechanism of Action

The exact mechanism of action of 2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways, including kinase inhibition. This interaction can lead to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

2-bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C7H5BrClN3/c1-3-6(8)12-5-4(9)2-10-7(5)11-3/h2H,1H3,(H,10,11)

InChI Key

PBGKMQKIXKCGGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=CNC2=N1)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.